(R)-4-Phenylthiazolidine-2-thione

Catalog No.
S785424
CAS No.
110199-18-3
M.F
C9H9NS2
M. Wt
195.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Phenylthiazolidine-2-thione

CAS Number

110199-18-3

Product Name

(R)-4-Phenylthiazolidine-2-thione

IUPAC Name

(4R)-4-phenyl-1,3-thiazolidine-2-thione

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1

InChI Key

IEXSISKCCADMLK-QMMMGPOBSA-N

SMILES

C1C(NC(=S)S1)C2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2

Isomeric SMILES

C1[C@H](NC(=S)S1)C2=CC=CC=C2

(R)-4-Phenylthiazolidine-2-thione is a chiral auxiliary, a class of compounds used to control stereochemistry in asymmetric synthesis. Derived from (R)-phenylglycinol, it is typically acylated and then used to form chiral enolates for carbon-carbon bond-forming reactions, most notably aldol additions. The thiazolidinethione core offers distinct advantages in reactivity and the ease with which the auxiliary can be cleaved from the product, making it a valuable tool for constructing complex chiral molecules in pharmaceutical and fine chemical synthesis.

In asymmetric synthesis, the specific enantiomer of the chiral auxiliary dictates the absolute stereochemistry of the final product. Substituting (R)-4-Phenylthiazolidine-2-thione with its (S)-enantiomer will produce the opposite product enantiomer, while using the racemic mixture would result in a racemic product, defeating the purpose of stereocontrolled synthesis. For applications requiring a specific biologically active isomer, such as pharmaceutical development, using the incorrect form or a crude mixture is not a viable option as it leads to undesired or inactive stereoisomers that require costly separation or render the synthesis route ineffective.

Superior Diastereoselectivity in Propionate Aldol Additions vs. Oxazolidinone Auxiliaries

In titanium-mediated propionate aldol additions, N-acyl derivatives of (R)-4-phenylthiazolidine-2-thione demonstrate exceptionally high diastereoselectivity, which can be tuned to favor either the 'Evans syn' or 'non-Evans syn' adduct. For example, the reaction of the N-propionyl derivative with isobutyraldehyde using TiCl4 and (-)-sparteine (2 equiv.) yielded the 'Evans syn' product with >99:1 diastereomeric ratio (d.r.). This level of control often surpasses that of traditional oxazolidinone auxiliaries under similar conditions and provides access to alternative stereochemical outcomes not easily achieved with other auxiliaries.

Evidence DimensionDiastereomeric Ratio (syn-aldol product)
Target Compound Data>99:1 d.r. (Evans syn)
Comparator Or BaselineTypical Evans Oxazolidinone Auxiliaries (often 90:10 to 98:2 d.r.)
Quantified DifferenceAchieves exceptionally high selectivity (>99:1) and offers tunable access to the 'non-Evans syn' adduct, a key process differentiator.
ConditionsN-propionyl derivative, isobutyraldehyde, TiCl4, (-)-sparteine (2 equiv.), CH2Cl2, -78 °C.

For synthesizing complex molecules like polyketides, achieving near-perfect stereocontrol minimizes difficult purification steps and maximizes the yield of the desired active ingredient.

Process Advantage: Facile Auxiliary Cleavage Under Mild Conditions

A significant procurement-relevant advantage of thiazolidinethione auxiliaries is their ease of removal. The N-acyl bond is more labile than in corresponding oxazolidinones. Aldol adducts derived from (R)-4-phenylthiazolidine-2-thione can be directly converted to the corresponding aldehyde using DIBAL-H, a transformation that is often problematic with oxazolidinone-based adducts. Furthermore, the auxiliary can be readily recovered by a simple basic extraction (e.g., 1 M NaOH) from the product mixture, improving process economy.

Evidence DimensionCleavage Compatibility & Recovery
Target Compound DataDirect conversion to aldehydes with DIBAL-H; recovery via basic wash.
Comparator Or BaselineN-acyl oxazolidinones (e.g., Evans auxiliaries), which often require harsher cleavage (e.g., LiBH4, LiOOH) and can be more difficult to remove/recover.
Quantified DifferenceEnables direct reduction to aldehydes and simplifies purification workflows, a key process advantage.
ConditionsCleavage via DIBAL-H for aldehydes; recovery via aqueous NaOH extraction.

Milder cleavage conditions preserve sensitive functional groups elsewhere in the molecule and simplified recovery reduces process steps and cost, making it more suitable for scale-up.

Enabling High Selectivity in Challenging Acetate Aldol Additions

Asymmetric acetate aldol additions are notoriously difficult, with many standard chiral auxiliaries providing only modest diastereoselectivity. The N-acetyl derivative of (R)-4-phenylthiazolidine-2-thione, however, has been shown to be highly effective. In double diastereoselective reactions with chiral aldehydes, the stereochemical outcome is dictated primarily by the auxiliary, not the substrate. For example, reaction with D-glyceraldehyde acetonide gave a 13:1 diastereomeric ratio, demonstrating the powerful directing effect of the auxiliary even with a pre-existing chiral center in the substrate.

Evidence DimensionDiastereomeric Ratio (Acetate Aldol)
Target Compound Data13:1 d.r. with a chiral aldehyde (D-glyceraldehyde acetonide).
Comparator Or BaselineTraditional auxiliaries, which often show reduced selectivity in acetate aldol additions, particularly with aliphatic aldehydes.
Quantified DifferenceMaintains high diastereocontrol in challenging acetate aldol reactions where other auxiliaries often fail.
ConditionsN-acetyl thiazolidinethione, PhBCl2, sparteine, reacting with D-glyceraldehyde acetonide.

This provides a reliable and selective route to chiral β-hydroxy acids and their derivatives, which are fundamental building blocks for natural products and pharmaceuticals.

Precursor for Stereocontrolled Synthesis of Polyketide Natural Products

Where the synthesis of complex fragments requires multiple, highly diastereoselective aldol additions, this auxiliary is a strong choice. Its ability to deliver >99:1 selectivity and provide access to different syn-adducts simplifies the construction of polypropionate chains common in macrolide antibiotics and other natural products.

Scalable Production of Chiral β-Hydroxy Aldehydes

In process chemistry workflows where the target is a chiral β-hydroxy aldehyde, the direct conversion of the aldol adduct with DIBAL-H is a key advantage. This avoids multi-step protection/deprotection and oxidation sequences, creating a more efficient and atom-economical route compared to auxiliaries that are incompatible with direct reduction.

Reliable Synthesis of Enantiopure β-Hydroxy-α-Amino Acid Precursors

When used in azidoacetyl aldol reactions, this auxiliary provides a robust method for producing precursors to valuable β-hydroxy-α-amino acids. The high diastereoselectivity and the compatibility of the thiazolidinethione group with subsequent peptide coupling steps make it a superior choice for building these non-proteinogenic amino acid units.

XLogP3

2.4

Wikipedia

(R)-4-Phenylthiazolidine-2-thione

Dates

Last modified: 09-17-2023

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